2-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine
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Overview
Description
2-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-nitro-benzenesulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine typically involves the reaction of piperidine with 2-nitro-benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Reduction: Lithium aluminum hydride, hydrogen gas.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(2-aminobenzenesulfonyl)-piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Reduction: Formation of 2-Methyl-1-(2-aminobenzenesulfonyl)-piperidine.
Scientific Research Applications
2-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-nitrobenzene: Similar structure but lacks the piperidine ring.
2-Chloro-5-nitrotoluene: Contains a nitro group and a methyl group but differs in the position of the substituents.
1-Chloro-2-methyl-4-nitrobenzene: Similar nitro and methyl groups but with different substituents.
Uniqueness
2-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is unique due to the presence of both the piperidine ring and the 2-nitro-benzenesulfonyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
331256-12-3 |
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Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-methyl-1-(2-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16N2O4S/c1-10-6-4-5-9-13(10)19(17,18)12-8-3-2-7-11(12)14(15)16/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
LCTNFWXTMUHRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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